
Raspailyne B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Raspailyne B is a natural product found in Raspailia ramosa with data available.
科学的研究の応用
1. Neuroprotective Properties
Raspailyne B demonstrates neuroprotective properties in several studies. It has been shown to facilitate neurorescue and restoration of dopaminergic neurons in Parkinson's disease models, suggesting potential applications in neurodegenerative diseases (Sagi, Mandel, Amit, & Youdim, 2007). The mechanisms involve modulation of molecular pathways like the tyrosine kinase receptor signaling pathway, which is crucial for neuron survival and function.
2. Impact on Monoamine Oxidase-B (MAO-B) Inhibition
Raspailyne B, as a monoamine oxidase-B (MAO-B) inhibitor, plays a significant role in Parkinson's disease treatment. It is involved in increasing synaptic dopamine by blocking its degradation, thereby providing symptomatic relief in Parkinson's disease. This action is crucial for understanding its therapeutic applications and potential benefits in other neurological disorders (Schapira, 2011).
3. Enhancement of Antioxidant Enzyme Activities
Studies have demonstrated that Raspailyne B enhances the activities of antioxidant enzymes such as superoxide dismutase and catalase in dopaminergic tissues. This effect suggests its potential in combating oxidative stress, a key factor in the progression of neurodegenerative diseases (Carrillo, Minami, Kitani, Maruyama, Ohashi, Yamamoto, Naoi, Kanai, & Youdim, 2000). The enhancement of these enzymes could contribute to the therapeutic effects of Raspailyne B in conditions characterized by oxidative damage.
4. Potential in Treating Non-Motor Symptoms of Parkinson's Disease
Raspailyne B is also researched for its effects on non-motor symptoms in Parkinson's disease, such as cognitive deficits. Studies indicate that it may improve aspects of attention and executive functions in nondemented patients with Parkinson's disease, offering a broader scope of therapeutic applications beyond motor symptom management (Hanagasi, Gurvit, Unsalan, Horozoğlu, Tuncer, Feyzioğlu, Gunal, Yener, Çakmur, Şahin, & Emre, 2011).
特性
CAS番号 |
110600-73-2 |
|---|---|
分子式 |
C18H30O3 |
分子量 |
294.435 |
IUPAC名 |
(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-17-18(20)16-19/h10-11,14-15,18-20H,2-9,16-17H2,1H3/b11-10+,15-14+/t18-/m0/s1 |
InChIキー |
DLSPCSIOTSYWBY-QXKOPZJXSA-N |
SMILES |
CCCCCCCCCC=CC#CC=COCC(CO)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



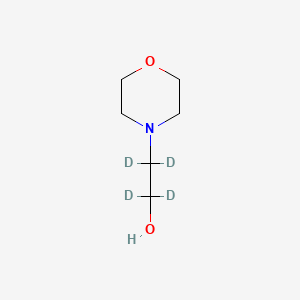


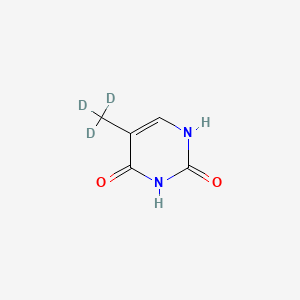
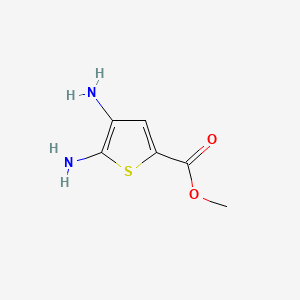
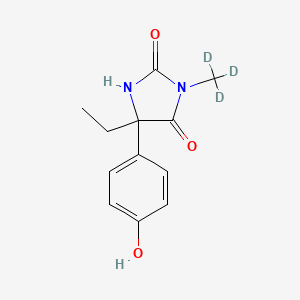
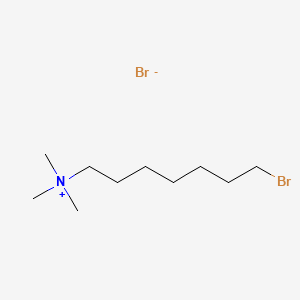

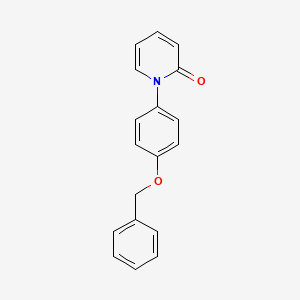
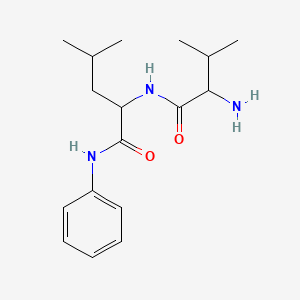
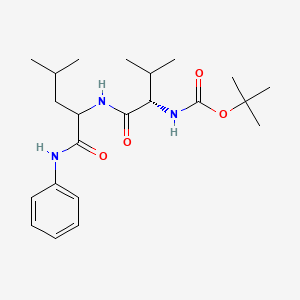

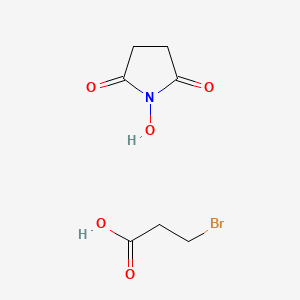
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)